

A Comparative Pharmacological Guide: Rasagiline and its Active Metabolite Aminoindan

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-(-)-1-Aminoindan

Cat. No.: B026639

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological profiles of Rasagiline, a second-generation monoamine oxidase B (MAO-B) and its principal active metabolite, (R)-1-Aminoindan. By examining their distinct mechanisms of action, metabolic pathways, and neuroprotective capabilities to provide a comprehensive resource supported by experimental data and established research protocols.

Introduction: A Parent Compound and its Distinctly Active Metabolite

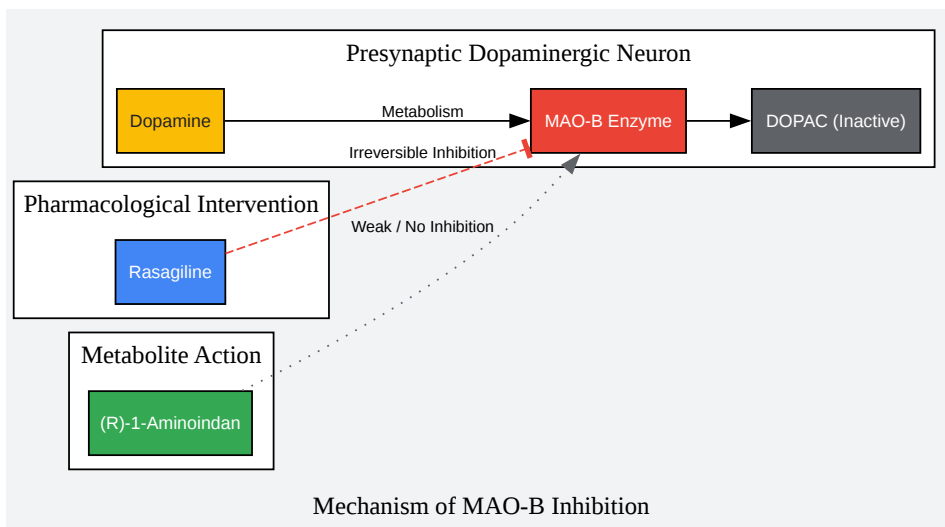
Rasagiline, marketed as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used for the treatment of Parkinson's disease (PD).^{[1][2][3]} Its primary therapeutic effect is attributed to the inhibition of dopamine catabolism in the brain, which helps alleviate the motor symptoms.^{[1][2]} However, a crucial aspect of Rasagiline's pharmacology lies in its metabolism. It is extensively converted in the liver to its major metabolite, (R)-1-Aminoindan.^{[4][5][6]} Unlike its parent compound, (R)-1-Aminoindan possesses a unique pharmacological profile, largely devoid of MAO-B inhibitory activity but exhibiting significant neuroprotective properties of its own.^{[7][8][9]} This guide dissects the pharmacological nuances that distinguish Rasagiline from (R)-1-Aminoindan, highlighting a synergistic relationship that may contribute to Rasagiline's overall clinical profile.

Part 1: Comparative Pharmacodynamics

The most significant pharmacological differences between Rasagiline and (R)-1-Aminoindan lie in their direct effects on molecular targets within the central nervous system.

Mechanism of Action: A Tale of Two Moieties

Rasagiline is defined by its propargylamine group, which is essential for its mechanism of action.^[10] It acts as a selective and potent irreversible inhibitor of MAO-B.^{[1][4][11]} By forming a covalent bond with the flavin residue of the MAO-B enzyme, Rasagiline permanently inactivates it.^{[1][5]} This inhibition reduces the breakdown of dopamine in the striatum, increasing its availability and compensating for the dopaminergic neuron loss characteristic of Parkinson's disease.^{[1][2]} At therapeutic doses, it shows high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with non-selective MAO inhibition.



[Click to download full resolution via product page](#)

Caption: Rasagiline irreversibly inhibits MAO-B, preventing dopamine breakdown. (R)-1-Aminoindan has minimal to no effect on this enzyme.

(R)-1-Aminoindan, on the other hand, is the result of Rasagiline's N-dealkylation, a process that removes the functionally critical propargyl group.[6] C (R)-1-Aminoindan is either devoid of or is a very weak, reversible inhibitor of MAO-B and lacks amphetamine-like activity.[4][7][9] Its pharmacological therefore mediated through mechanisms independent of MAO-B inhibition.[12]

Neuroprotective Properties: A Shared, Yet Distinct, Trait

A compelling aspect of both molecules is their demonstrated neuroprotective capacity, which appears to extend beyond simply modulating dopamine

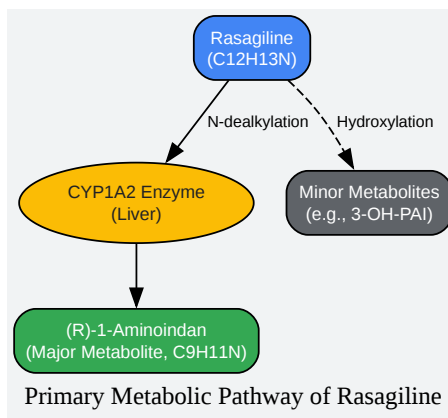
Rasagiline's neuroprotective effects have been observed in numerous preclinical models, where it has been shown to possess anti-apoptotic properti Research suggests these effects are, at least in part, independent of its MAO-B inhibition.[3][5][14] For instance, studies have shown that Rasagiline neuronal cells from apoptosis induced by various toxins and stressors.[8]

(R)-1-Aminoindan is not merely an inactive byproduct; it is a pharmacologically active molecule that contributes significantly to the neuroprotective pr drug.[7][8][9] Like Rasagiline, it shows neuroprotective activity in experimental models.[7] Studies have demonstrated that (R)-1-Aminoindan is itself r and can prevent cell death in neuronal cultures.[8][15] In some models, the neuroprotective effect of Rasagiline is attributed to the combined action of drug and its metabolite.[15][16] Furthermore, unlike the metabolites of the first-generation MAO-B inhibitor selegiline (which include L-methamphetam Aminoindan is non-amphetamine-like and non-neurotoxic.[4][6][12]

Part 2: Metabolism and Pharmacokinetics

The transformation of Rasagiline into (R)-1-Aminoindan is a key determinant of their differing pharmacological roles.

Rasagiline undergoes extensive hepatic metabolism primarily via N-dealkylation, a reaction catalyzed almost exclusively by the cytochrome P450 enz [4][6][17] This process cleaves the N-propargyl group to yield (R)-1-Aminoindan as the major metabolite.[4][5][6] Minor metabolites are also formed th hydroxylation.[4][6] This metabolic pathway is critical, as co-administration of strong CYP1A2 inhibitors can significantly increase Rasagiline's plasma [18]



[Click to download full resolution via product page](#)

Caption: Rasagiline is metabolized mainly by CYP1A2 in the liver to form its active metabolite, (R)-1-Aminoindan.

Part 3: Quantitative Comparison and Data Summary

The fundamental pharmacological distinctions are summarized below.

Feature	Rasagiline	(R)-1-Aminoindan
Primary MOA	Potent, selective, irreversible MAO-B inhibitor[1][11]	Non-MAO-B-dependent mechanisms[7][12]
MAO-B Inhibition	High potency (IC50 in low nM range)[19]	Weak or no inhibitory activity[4][7]
Neuroprotection	Yes, partly independent of MAO-B inhibition[5][8]	Yes, possesses intrinsic neuroprotective properties[9]
Metabolism	Parent drug, metabolized by CYP1A2[4][6]	Major active metabolite of Rasagiline[4][5]
Amphetamine-like Effects	No[4][5]	No[7]

Part 4: Key Experimental Protocols

To quantitatively assess the described pharmacological differences, specific and validated assays are required. The choice of these protocols is driven to isolate and measure the distinct activities of each compound.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

- **Objective:** To determine and compare the half-maximal inhibitory concentration (IC50) of Rasagiline and (R)-1-Aminoindan against MAO-A and MAO-B, thereby quantifying potency and selectivity.
- **Causality:** This assay directly measures the interaction between the compounds and their primary target enzyme (in the case of Rasagiline). The use of both isoforms is crucial to establish selectivity, a key safety and efficacy parameter.
- **Methodology:**
 - **Enzyme Source:** Recombinant human MAO-A and MAO-B enzymes are used for consistency and to avoid confounding variables from tissue homogenates.[21]
 - **Substrate:** A non-specific fluorogenic or chromogenic substrate like Kynuramine or a specific substrate like Benzylamine (for MAO-B) is used.[20] The metabolism of the substrate by MAO produces a detectable signal (e.g., fluorescence).
 - **Incubation:** A range of concentrations of Rasagiline and (R)-1-Aminoindan (e.g., 0.1 nM to 100 µM) are pre-incubated with the MAO-A or MAO-B for a defined period (e.g., 30 minutes) to allow for binding and inhibition.[22]
 - **Reaction Initiation:** The substrate is added to initiate the enzymatic reaction.
 - **Detection:** The reaction is allowed to proceed for a set time (e.g., 45-60 minutes) at 37°C. The product is then quantified using a microplate reader or spectrophotometer).[22][23]
 - **Data Analysis:** The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve. Known inhibitors like Clorgyline (for MAO-A) and Selegiline (for MAO-B) serve as positive controls.

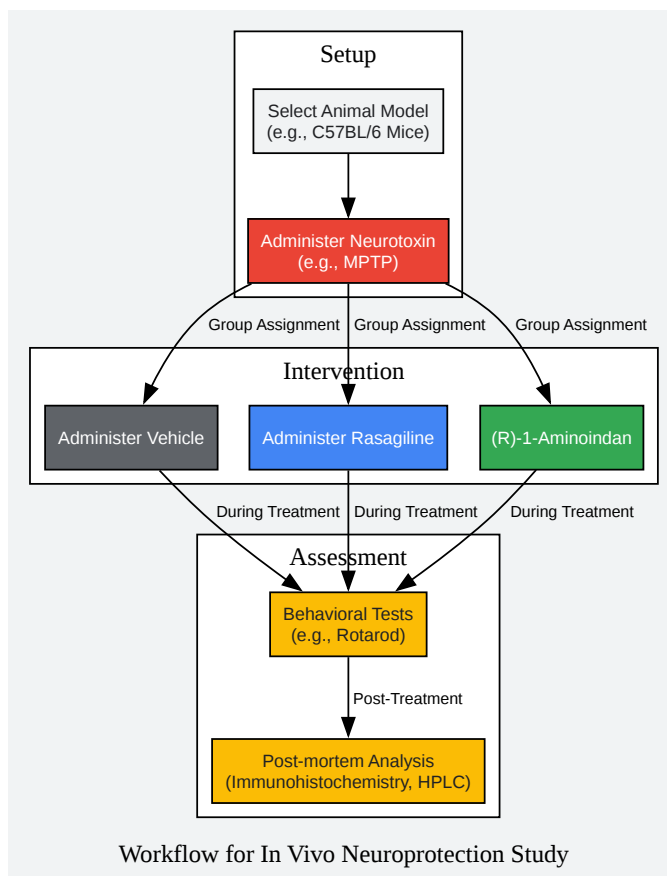
Protocol 2: In Vitro Neuroprotection Assay (Dexamethasone-Induced Apoptosis)

- **Objective:** To compare the ability of Rasagiline and (R)-1-Aminoindan to protect neuronal cells from apoptosis induced by a glucocorticoid stressor.
- **Causality:** This assay provides a model for stress-induced cell death. Dexamethasone is known to induce apoptosis and increase MAO activity, providing a relevant stressor to test the anti-apoptotic capabilities of the compounds independent of a specific neurotoxin pathway.[15][16]
- **Methodology:**
 - **Cell Culture:** Human neuroblastoma (SH-SY5Y) cells are cultured in appropriate media.[16][24] These cells are a well-established model for studying apoptosis.
 - **Treatment:** Cells are pre-treated for 24-48 hours with various concentrations of Rasagiline or (R)-1-Aminoindan (e.g., 0.25 nM to 1 µM).[16]

- Induction of Apoptosis: Apoptosis is induced by adding an apoptotic agent, such as 10 μ M dexamethasone, to the cell culture for a further 48-72
- Assessment of Cell Viability (MTT Assay): The MTT reagent is added to the cells. Viable cells with active mitochondria will reduce the yellow MT formazan, which can be solubilized and quantified by measuring its absorbance. Higher absorbance correlates with greater cell viability.[16][24]
- Assessment of Apoptosis (TUNEL Staining): To specifically measure DNA fragmentation, a hallmark of apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed. Cells are fixed, and fragmented DNA is labeled with a fluorescent marker. The percent positive (apoptotic) cells is determined via fluorescence microscopy.[15][16]
- Data Analysis: The viability and percentage of apoptotic cells in the treated groups are compared to the dexamethasone-only control group to determine the degree of neuroprotection.

Protocol 3: In Vivo Neurotoxin Model of Parkinson's Disease

- Objective: To evaluate the neuroprotective and symptomatic effects of Rasagiline and (R)-1-Aminoindan in an animal model that mimics the dopamine neurodegeneration of PD.
- Causality: Neurotoxin models, such as those using MPTP or 6-OHDA, cause selective destruction of dopaminergic neurons in the substantia nigra, core pathology of PD.[25][26][27][28] This allows for the assessment of a compound's ability to either prevent this neurodegeneration or provide synergy in a complex biological system.
- Methodology:
 - Animal Model: C57BL/6 mice are commonly used for the MPTP model, while rats are often used for the 6-OHDA model.[25][27]
 - Neurotoxin Administration: A neurotoxin (e.g., MPTP) is administered systemically to induce dopaminergic neuron loss.
 - Drug Treatment: Animals are treated with Rasagiline, (R)-1-Aminoindan, or a vehicle control. Treatment can begin before, during, or after neurotoxin administration to assess prophylactic or therapeutic effects.
 - Behavioral Assessment: Motor function is assessed using tests like the rotarod test (for motor coordination and balance) or the cylinder test (for limb akinesia).
 - Post-mortem Analysis: After the treatment period, animals are euthanized. Brains are collected for:
 - Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuron survival.
 - Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to measure levels of dopamine and its metabolites (DOPAC) in the striatum.
 - Data Analysis: Behavioral scores, TH-positive cell counts, and dopamine levels are compared between the treatment groups and the neurotoxin-only control group.



[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing neuroprotection in a neurotoxin-induced animal model of Parkinson's disease.

Conclusion: A Synergistic Partnership in Neuropharmacology

The pharmacological profiles of Rasagiline and its major metabolite, (R)-1-Aminoindan, are distinct yet complementary. Rasagiline's therapeutic efficacy in Parkinson's disease is primarily driven by its potent and irreversible inhibition of MAO-B, which directly addresses the dopamine deficiency underlying symptoms of the disease.

However, the story does not end there. Its principal metabolite, (R)-1-Aminoindan, is largely inactive against MAO-B but possesses its own significant amphetamine-like neuroprotective properties. This dual mechanism—symptomatic relief via MAO-B inhibition from the parent drug and potential disease-modifying effects from both the parent drug and its active metabolite—represents a key pharmacological distinction. The contribution of (R)-1-Aminoindan to Rasagiline's overall activity underscores the importance of understanding a drug's complete metabolic and pharmacological lifecycle in drug development and clinical application.

References

- Rasagiline - Wikipedia. URL: <https://en.wikipedia.org/wiki/Rasagiline>
- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. URL: <https://www.neurosciencenews.com>
- Tazik, B., et al. (2009). Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Neurotoxicity Research. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754804/>
- (R)-1-Aminoindane - Wikipedia. URL: [https://en.wikipedia.org/wiki/\(R\)-1-Aminoindane](https://en.wikipedia.org/wiki/(R)-1-Aminoindane)
- Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Neurotherapeutics. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4080529/>
- 1-Aminoindane - Wikipedia. URL: <https://en.wikipedia.org/wiki/1-Aminoindane>
- Bezard, E., et al. (2013). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. *Movement Disorders*. URL: <https://movementdisorders.onlinelibrary.wiley.com/doi/10.1002/mds.25541>
- What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. URL: <https://www.patsnap.com>

- Bar-Am, O., et al. (2004). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. *Neuroscience Letters*. URL: <https://pubmed.ncbi.nlm.nih.gov/14732435/>
- Tazik, B., et al. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apo URL: <https://pubmed.ncbi.nlm.nih.gov/19384601/>
- The Biological Significance of 1-Aminoindan: A Technical Guide on the Core Active Metabolite of Rasagiline - Benchchem. URL: <https://www.benchchem.com/blog/the-biological-significance-of-1-aminoindan-a-technical-guide-on-the-core-active-metabolite-of-rasagiline/>
- Bezard, E., et al. (2013). Animal models of Parkinson's disease: limits and relevance to neuroprotection studies. *PubMed*. URL: <https://pubmed.ncbi.nlm.nih.gov/23729393/>
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. URL: <https://www.evotec.com/en/what-we-do/in-vitro-adme-services/non-cyp-mediated-metabolism/monoamine-oxidase-mao-inhibition-assay>
- Robottom, B. J. (2011). Rasagiline in treatment of Parkinson's disease. *Neuropsychiatric Disease and Treatment*. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181922/>
- Rasagiline: Package Insert / Prescribing Information / MOA - Drugs.com. URL: <https://www.drugs.com/pro/rasagiline.html>
- Alexandrovich, A., et al. (2004). Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the m URL: <https://pubmed.ncbi.nlm.nih.gov/15157077/>
- Stone, S., et al. (2019). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. *Molecular Neurodegeneration*. UR <https://molecularneurodegeneration.biomedcentral.com/articles/10.1186/s13024-019-0352-7>
- Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Rasagiline. *Science Alert*. URL: <https://scialert.net/abstract/?doi=jpt.2008.168.17>
- Müller, W. E., et al. (2013). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippo vitro. *BMC Pharmacology and Toxicology*. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3637568/>
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. of *Pharmacology*. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572573/>
- Tazik, B., et al. (2016). (PDF) Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Apoptosis. *ResearchGate*. URL: https://www.researchgate.net/publication/26252909_Comparative_Neuroprotective_Effects_of_Rasagiline_and_Aminoindan_with_Selegiline_on_C_Induced_Brain_Cell_Apoptosis
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. *Jour Neurochemistry*. URL: <https://pubmed.ncbi.nlm.nih.gov/20002521/>
- IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABC AMINOINDAN. URL: https://www.issx.org/Shared_Content/Events/2015/12th_European_ISSX/poster_abstracts_web.pdf
- Sterling, J., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase URL: <https://pubmed.ncbi.nlm.nih.gov/9791942/>
- Rasagiline. *Drugs*. URL: <https://pubmed.ncbi.nlm.nih.gov/16784239/>
- Park, H. J., et al. (2016). Animal models of Parkinson's disease and their applications. *Journal of Parkinson's Research and Life Science*. URL: <https://www.dovepress.com/animal-models-of-parkinsons-disease-and-their-applications-peer-reviewed-fulltext-article-JPRLS>
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. <https://pubmed.ncbi.nlm.nih.gov/11159700/>
- Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. *Aging and Disease*. URL: <https://www.aginganddisease.org/EN/10.14336/AD.2020.0331>
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec (PDF). URL: https://www.evotec.com/dam/jcr:9584407b-b892-4919-8686-291771131920/Cy_Inhibition-in-vitro-ADME-PK-Services.pdf
- The Parkinson Study Group. (2004). Clinical trials with rasagiline: evidence for short-term and long-term effects. *PubMed*. URL: <https://pubmed.ncbi.nlm.nih.gov/15178225/>
- Harsing, L. G., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. *MDPI*. URL: <https://www.mdpi.com/1422-0067/24/17/13289>
- Uslu, H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. *Molecules*. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623101/>
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. URL: <https://www.cellbiolabs.com/sites/default/files/STA-399-monoam assay-kit-colorimetric.pdf>
- (S)(+)-1-Aminoindan In Medicine - SENOVA PHARMA. URL: <https://www.senovapharma.com/s-1-aminoindan-cas-10277-83-5-in-medicine.html>
- (R)-1-Aminoindane | CAS 10277-74-4 | SCBT - Santa Cruz Biotechnology. URL: <https://www.scbt.com/p/r-1-aminoindane-10277-74-4>
- Clinical trials with rasagiline. | Download Table - ResearchGate. URL: https://www.researchgate.net/figure/Clinical-trials-with-rasagiline_tbl1_28127
- Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay - Benchchem. URL: <https://www.benchchem.com>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. Rasagiline in treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 8. Metabolites of the anti-Parkinson drugs rasagiline (Agilect) and selegiline [rasagiline.com]
- 9. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. nbinno.com [nbinno.com]
- 12. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - F [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trials with rasagiline: evidence for short-term and long-term effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. xenotech.com [xenotech.com]
- 19. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. evotec.com [evotec.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models of Parkinson's disease: limits and relevance to neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Comprehensive Perspectives on Experimental Models for Parkinson's Disease [aginganddisease.org]
- To cite this document: BenchChem. [A Comparative Pharmacological Guide: Rasagiline and its Active Metabolite, (R)-1-Aminoindan]. BenchChem, PDF]. Available at: [https://www.benchchem.com/product/b026639#pharmacological-differences-between-rasagiline-and-r-1-aminoindan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com